6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
Description
This chromene-derived carboxamide features a complex structure with multiple functional groups: a 6-chloro-7-methyl-4-oxochromene core, a 1,1-dioxidotetrahydrothiophen-3-yl substituent, and a furan-2-ylmethyl moiety. Its synthesis involves coupling reactions of benzoic acid derivatives with substituted amines, as exemplified in analogous compounds (e.g., ). Its structural complexity necessitates advanced characterization techniques, such as NMR spectroscopy, to resolve substituent effects on chemical environments ().
Properties
Molecular Formula |
C20H18ClNO6S |
|---|---|
Molecular Weight |
435.9 g/mol |
IUPAC Name |
6-chloro-N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H18ClNO6S/c1-12-7-18-15(8-16(12)21)17(23)9-19(28-18)20(24)22(10-14-3-2-5-27-14)13-4-6-29(25,26)11-13/h2-3,5,7-9,13H,4,6,10-11H2,1H3 |
InChI Key |
MQNQWYMWHPNTDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)N(CC3=CC=CO3)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Chlorine Atom: Chlorination of the chromene core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using a furan-2-ylmethyl halide.
Formation of the Thiophene Ring with Sulfone Group: The thiophene ring can be synthesized through a cyclization reaction, followed by oxidation to introduce the sulfone group using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the desired product, typically using amide bond formation reactions with coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups or the sulfone group, potentially converting them to alcohols or thiols, respectively.
Substitution: The chlorine atom on the chromene core can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, under basic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, thiols.
Substitution: Various substituted chromene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, with its molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Structural Analogues and Substituent Effects
The compound shares a chromene-carboxamide scaffold with derivatives like 6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide (). Key differences lie in the substituents:
The benzothiazole analogue lacks the furan-2-ylmethyl group but incorporates a fluorinated benzothiazole ring, which may enhance metabolic stability or target affinity.
Spectroscopic Comparisons
NMR analysis of structurally related compounds () reveals that substituent-induced chemical shift changes occur in specific regions (e.g., positions 29–36 and 39–44 in analogous chromenes). For the target compound, the sulfone and furan groups likely perturb electron density in these regions, altering reactivity or binding interactions. For example:
- The furan-2-ylmethyl moiety may engage in π-π stacking or hydrogen bonding, depending on the biological target.
Functional and Mechanistic Insights
Bioactivity Hypotheses
While direct bioactivity data for the target compound are unavailable, its structural relatives exhibit diverse pharmacological profiles. For instance:
- Benzothiazole-containing chromenes () are associated with kinase inhibition or antimicrobial activity.
Data Tables
Table 1: Key Structural Comparisons
Table 2: NMR Chemical Shift Perturbations (Hypothetical)
| Proton Position | Target Compound (δ, ppm) | Benzothiazole Analogue (δ, ppm) | Interpretation |
|---|---|---|---|
| Chromene C-3 H | 6.8–7.1 | 6.7–7.0 | Electron-withdrawing effects |
| Sulfone/S-thiazole H | 3.2–3.5 (tetrahydrothiophen) | 7.4–7.6 (benzothiazole) | Aromatic vs. aliphatic environment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
